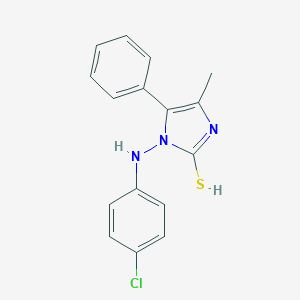

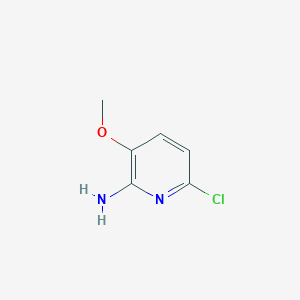

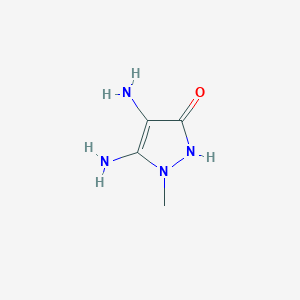

N,5-dimethyl-1H-benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

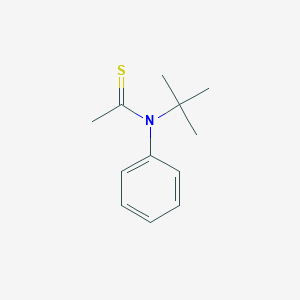

“N,5-dimethyl-1H-benzimidazol-2-amine” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising applications in biological and clinical studies .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been extensively studied . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “N,5-dimethyl-1H-benzimidazol-2-amine” is characterized by a benzimidazole core, which is formed by the fusion of benzene and imidazole moiety . The molecular weight of the compound is 133.1506 .Chemical Reactions Analysis

Benzimidazole compounds have been found to be potent inhibitors of various enzymes involved in a wide range of therapeutic uses . The chemical reactions involving benzimidazole derivatives have been extensively studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,5-dimethyl-1H-benzimidazol-2-amine” are characterized by its molecular weight of 133.1506 . More detailed information about its physical and chemical properties may require further experimental studies.Mechanism of Action

The mechanism of action of benzimidazole derivatives is largely attributed to their ability to inhibit various enzymes involved in a wide range of therapeutic uses . They have shown promising applications in biological and clinical studies, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine uses, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Future Directions

The future directions for “N,5-dimethyl-1H-benzimidazol-2-amine” and other benzimidazole derivatives could involve further exploration of their pharmacological properties and potential therapeutic applications . The development of more efficient and eco-friendly synthetic methods for benzimidazole derivatives could also be a focus of future research .

properties

IUPAC Name |

N,6-dimethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5H,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMUAJKDCCAUGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-dimethyl-1H-benzimidazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

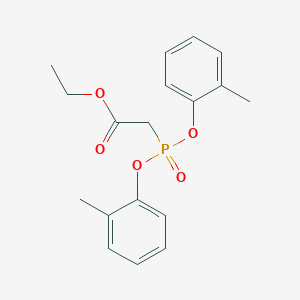

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)